molecular formula C23H20Cl2N2O3 B12997351 N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12997351
M. Wt: 443.3 g/mol
InChI Key: KAXBBCHBSPWYRG-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide is a benzamide derivative featuring a chloro-substituted benzyl group and a methoxy-substituted phenylcarbamoyl-methyl moiety.

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-benzyl-4-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-30-21-12-11-19(25)13-20(21)26-22(28)15-27(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,26,28)

InChI Key

KAXBBCHBSPWYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzyl Chloride Intermediate: Reacting benzyl alcohol with thionyl chloride to form benzyl chloride.

    Amination Reaction: Reacting benzyl chloride with 5-chloro-2-methoxyaniline to form the intermediate.

    Amide Bond Formation: Coupling the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could yield various substituted benzamides.

Scientific Research Applications

N-Benzyl-4-chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)benzamide could have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Several benzamide derivatives with halogen and aryl substitutions exhibit distinct physical properties, such as melting points, which correlate with their electronic and steric profiles:

  • Compound 51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) :

    • Features a 3-fluorophenyl group and sulfamoyl linkage.
    • Melting point: 266–268°C .
    • The electron-withdrawing fluorine substituent likely enhances intermolecular interactions, raising the melting point compared to methoxy-substituted analogs.
  • Compound 53 (4-Benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) :

    • Contains a 4-methoxyphenyl group.
    • Melting point: 255–258°C .
    • The electron-donating methoxy group reduces polarity, lowering the melting point relative to Compound 51.

Inference : The target compound’s methoxy group may similarly reduce its melting point compared to halogen-rich analogs, though this depends on the overall substitution pattern.

Biological Activity

N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H20Cl2N2OC_{23}H_{20}Cl_{2}N_{2}O with a molecular weight of approximately 443.3 g/mol. The structure features a benzamide moiety with chlorine and methoxy substitutions, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoyl chlorides with amines under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5-FluorouracilMCF-7 (Breast Cancer)4.53
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideA549 (Lung Cancer)3.0
N-(4-(aminomethyl)benzamide derivativesVarious<10

The compound's mechanism of action may involve the inhibition of specific kinases related to cancer proliferation, such as RET kinase, which has been shown to be targeted by similar benzamide compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and metastasis.
  • Induction of Apoptosis : Compounds in this class have been shown to increase caspase activity, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have highlighted the potential of benzamide derivatives in cancer treatment:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-Benzyl-4-chloro-N-[(5-chloro-2-methoxy-phenylcarbamoyl)-methyl]-benzamide, and how can yields be optimized?

  • Methodology : A three-step synthesis is typical: (1) coupling of 5-chloro-2-methoxyaniline with chloroacetyl chloride to form the carbamoyl intermediate; (2) reaction with 4-chlorobenzoic acid derivative; (3) N-benzylation under basic conditions. Key optimizations include:

  • Temperature control : Maintain 0–5°C during acylation to suppress side reactions (e.g., hydrolysis) .
  • Catalyst selection : Use NaHCO₃ instead of stronger bases to minimize ester hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) improves purity and yield (typical yields: 45–65%) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Recommended methods :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chloro/methoxy-substituted rings) and benzyl CH₂ (δ 4.5–4.7 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z: ~500 (exact mass varies by substituents) .
  • X-ray crystallography : Use SHELXL for structure refinement. Look for planar amide bonds (torsion angles <10°) and Cl···O halogen bonding in crystal packing .

Q. What safety protocols are essential during synthesis and handling?

  • Risk mitigation :

  • Hazard assessment : Evaluate mutagenicity via Ames II testing (if unavailable, assume Category 3 mutagen; handle in fume hood) .
  • PPE : Nitrile gloves, lab coat, and safety goggles mandatory. Avoid skin contact with intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; halogenated solvents (DCM) require separate halogenated waste streams .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Approach :

  • Core modifications : Synthesize analogs with varying substituents (e.g., replace benzyl with pyridylmethyl; swap Cl for F/CF₃) .
  • Bioassays : Test gastrokinetic activity via rat gastric emptying models (phenol red semisolid meal protocol) or receptor binding assays (e.g., dopamine D2 antagonism) .
  • Data interpretation : Use EC₅₀ values to rank analogs. For example, 4-fluorobenzyl derivatives show 15x higher activity than parent compounds .

Q. How should conflicting biochemical activity data between studies be resolved?

  • Case example : If Compound X shows antibacterial activity in Study A but not Study B:

  • Replicate conditions : Ensure identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton broth) .
  • Target validation : Confirm enzyme inhibition (e.g., acps-pptase) via kinetic assays (IC₅₀) and compare with positive controls (e.g., triclosan) .
  • Data normalization : Use internal standards (e.g., β-galactosidase) in reporter gene assays to control for variability .

Q. What computational strategies are effective for predicting binding modes or ADMET properties?

  • Protocol :

  • Docking : Use AutoDock Vina with crystal structures (PDB ID: 3T88 for acps-pptase). Focus on halogen bonds between Cl and Tyr274 .
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
  • ADMET prediction : SwissADME for bioavailability radar; ProTox-II for hepatotoxicity risk .

Q. What challenges arise in crystallographic analysis, and how can they be addressed?

  • Common issues :

  • Twinning : Use PLATON/TWINABS to deconvolute overlapping reflections. For pseudo-merohedral twinning, apply HKL-3000 auto-twinning correction .
  • Disorder : Refine benzyl groups with split positions (PART 0.5 in SHELXL) and apply SIMU/SADI restraints .
  • Low resolution : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise .

Q. How can metabolic stability and toxicity be evaluated in early-stage research?

  • Methods :

  • Microsomal stability : Incubate with rat liver microsomes (RLM); monitor parent compound depletion via LC-MS/MS (t½ <30 min indicates rapid metabolism) .
  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >50 μM desirable) .
  • Genotoxicity : Comet assay for DNA damage; Ames II with TA98 strain (±S9 metabolic activation) .

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